Rasburicase is produced using recombinant DNA technology, derived from a genetically modified strain of Saccharomyces cerevisiae. The cDNA coding for rasburicase was cloned from Aspergillus flavus, allowing for efficient production and purification of the enzyme . It falls under the classification of uricolytic agents, specifically designed to manage elevated uric acid levels in clinical settings.
The synthesis of rasburicase involves several key steps:
The resulting product is a tetrameric protein composed of identical subunits, each with a molecular mass of approximately 34 kDa. The monomer has a molecular formula of and consists of a single polypeptide chain containing 301 amino acids .
Rasburicase exhibits a complex three-dimensional structure essential for its enzymatic function. The enzyme operates as a tetramer, with each subunit contributing to the active site responsible for catalyzing the oxidation of uric acid. The absence of intra- or inter-disulfide bridges within the monomer contributes to its stability during physiological conditions .
Key structural data includes:
Rasburicase catalyzes the following reaction:
This reaction involves the oxidation of uric acid to allantoin via an intermediate compound, 5-hydroxyisourate. The process also generates hydrogen peroxide as a byproduct, which is subsequently neutralized by antioxidant systems within the body .
In terms of kinetics, rasburicase demonstrates rapid action, with significant reductions in blood uric acid levels observed within hours after administration .
The mechanism by which rasburicase operates involves several steps:
The half-life of rasburicase ranges from 15 to 22 hours, allowing for once-daily dosing in clinical settings . Its pharmacokinetics have been studied primarily in pediatric and adult populations with hematological malignancies.
Rasburicase presents several notable physical and chemical properties:
The enzyme's stability is crucial for its use in clinical applications, ensuring efficacy during storage and administration .
Rasburicase is primarily utilized in oncology settings for:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2